

# spectroscopic characterization of Enzacamene (UV, IR, NMR)

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## Compound of Interest

Compound Name: Enzacamene

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An In-depth Technical Guide to the Spectroscopic Characterization of **Enzacamene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enzacamene**, also known as 4-Methylbenzylidene Camphor (4-MBC), is an organic camphor derivative widely utilized as a UV B radiation filter in the cosmetics and sunscreen industry.[1] [2] Its efficacy is rooted in its chemical structure, which allows for the absorption and dissipation of harmful UV energy.[3] A thorough spectroscopic characterization is fundamental for its quality control, stability testing, and regulatory compliance.

This technical guide provides a comprehensive overview of the analytical techniques used to characterize **Enzacamene**, including Ultraviolet (UV) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It details the expected spectral data, outlines experimental protocols, and illustrates the logical workflow for structural elucidation and confirmation.

Chemical Structure:

- IUPAC Name: (3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one[4]
- Molecular Formula: C<sub>18</sub>H<sub>22</sub>O[4]

- Molecular Weight: 254.37 g/mol [1]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule, particularly in conjugated systems like that of **Enzacamene**. The conjugated system, formed by the benzylidene group and the camphor carbonyl group, is responsible for its ability to absorb UV radiation.[3]

## Spectroscopic Data

**Enzacamene** is an effective UV B filter, designed to absorb radiation in the 280–320 nm range. [3][5] Its peak absorption is consistently reported in the mid-UV B spectrum.

Parameter	Value	Reference
$\lambda_{\text{max}}$ (Maximum Absorption)	~300 nm	[6][7]
Alternate $\lambda_{\text{max}}$ Reported	301 nm	[2][8]
Alternate $\lambda_{\text{max}}$ Reported	$299 \pm 2$ nm	[9]
Absorption Range	280 - 320 nm	[5]

## Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10 mg of **Enzacamene** reference standard.
  - Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a 100 mL volumetric flask to create a stock solution.
  - Perform a serial dilution to obtain a final concentration of approximately 10  $\mu\text{g/mL}$ . The solvent used for dilution should be the same as the one used for the blank.
- Instrumentation:
  - Use a calibrated double-beam UV-Vis spectrophotometer.

- Use a matched pair of 1 cm quartz cuvettes.
- Data Acquisition:
  - Set the wavelength range from 200 nm to 400 nm.
  - Perform a baseline correction using the solvent blank.
  - Record the spectrum of the prepared **Enzacamene** solution.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, it provides a unique "fingerprint" of the compound. For **Enzacamene**, IR spectroscopy can confirm the presence of the carbonyl group, carbon-carbon double bonds, aromatic rings, and aliphatic C-H bonds.<sup>[10][11]</sup>

## Predicted Spectroscopic Data

The following table outlines the expected characteristic absorption bands for **Enzacamene** based on its molecular structure.

Functional Group	Bond Type	Predicted Absorption ( $\text{cm}^{-1}$ )	Intensity
Aromatic Ring	C-H Stretch	3100 - 3000	Medium
Alkyl Groups	C-H Stretch	3000 - 2850	Strong
Ketone (Conjugated)	C=O Stretch	1715 - 1685	Strong
Alkene/Aromatic	C=C Stretch	1680 - 1585	Medium-Weak
Alkyl Groups	C-H Bend	1465 - 1370	Medium

## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid, powdered **Enzacamene** directly onto the ATR crystal (e.g., diamond or germanium).
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Mix approximately 1-2 mg of **Enzacamene** with 100-200 mg of dry potassium bromide (KBr) powder.
  - Grind the mixture to a fine powder using an agate mortar and pestle.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation:
  - Use a calibrated FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer's sample holder.
  - Scan the sample over the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Process the resulting interferogram using a Fourier transform to obtain the IR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[12]</sup> Both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  NMR are essential for the unambiguous structural

confirmation of **Enzacamene**, revealing the number of unique proton and carbon environments and their connectivity.

## Predicted Spectroscopic Data

The chemical shifts in NMR are highly dependent on the chemical environment of the nuclei. The following tables provide predicted chemical shifts for **Enzacamene** based on its structure and typical values for similar functional groups.

Table 4.1.1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic Protons	7.0 - 7.5	Multiplet	4H
Vinyllic Proton	~6.2	Singlet	1H
Bridgehead/Aliphatic Protons (Camphor)	1.0 - 2.8	Multiplets	7H
Aromatic Methyl Protons	~2.4	Singlet	3H
Camphor Methyl Protons	0.8 - 1.0	Singlets	3H, 3H

Table 4.1.2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Environment	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl Carbon (C=O)	215 - 220
Aromatic/Vinyllic Carbons (C=C)	120 - 150
Aliphatic Carbons (Camphor)	10 - 60
Methyl Carbons	9 - 22

Note: The carbonyl carbon signal in camphor itself is reported at  $\delta\text{C}$  219.13 ppm.[13]

## Experimental Protocol: NMR Spectroscopy

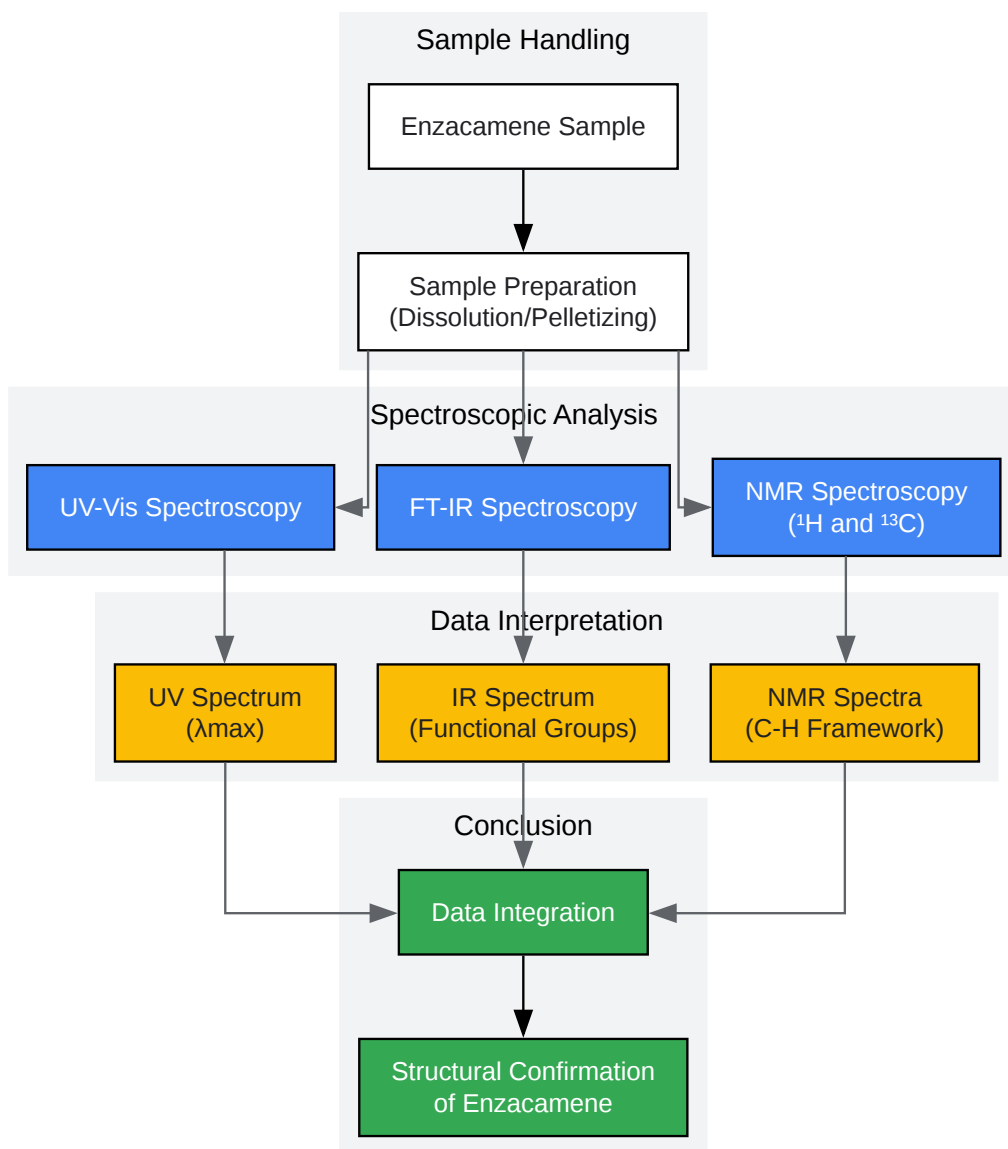
- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Enzacamene** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
  - Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm), if not already present in the solvent.
- Instrumentation:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Acquire the spectrum using a standard pulse sequence.
    - Set the spectral width to cover the range of approximately -1 to 12 ppm.
    - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.
    - Set the spectral width to cover the range of approximately 0 to 230 ppm.
    - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are required.[\[14\]](#)
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Integrated Spectroscopic Analysis Workflow

The characterization of **Enzacamene** is not reliant on a single technique but on the integration of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from sample to confirmed structure.

Diagram 1: Spectroscopic Characterization Workflow for Enzacamene



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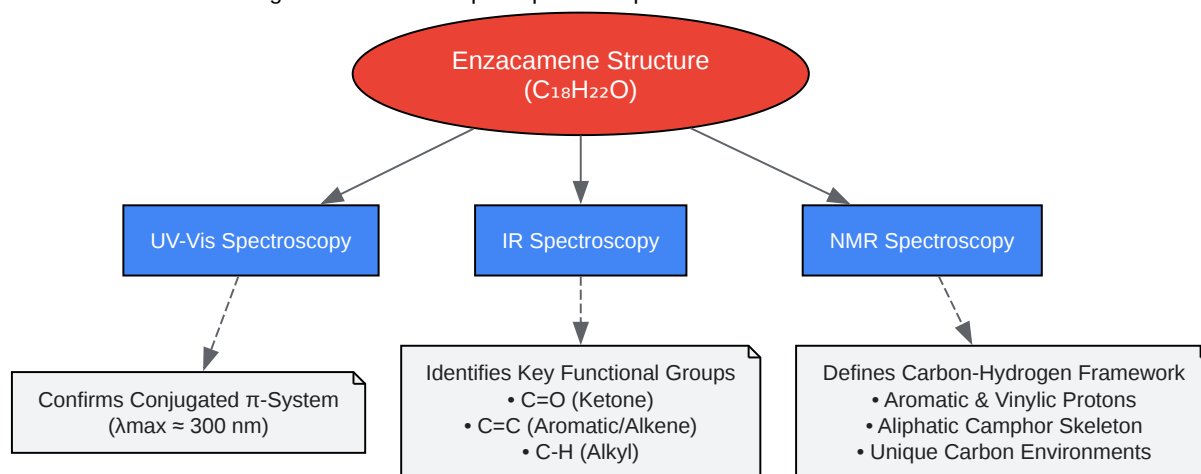
Caption: Workflow for the spectroscopic analysis and structural confirmation of **Enzacamene**.



## Logical Relationships in Structural Elucidation

Each spectroscopic technique provides complementary pieces of information that, when combined, create a complete picture of the **Enzacamene** molecule.

Diagram 2: Relationship of Spectroscopic Data to Enzacamene Structure



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